3-{[5-(methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}propanoic acid
Description
3-{[5-(methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}propanoic acid is a complex organic compound that features a thiazole ring, a carbamoyl group, and a propanoic acid moiety
Properties
IUPAC Name |
4-[(5-methoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-5-8(9(16)17-2)18-10(11-5)12-6(13)3-4-7(14)15/h3-4H2,1-2H3,(H,14,15)(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHFIPPEYFLESS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}propanoic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the methoxycarbonyl and carbamoyl groups. The final step involves the addition of the propanoic acid moiety under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents that facilitate the desired reactions while minimizing side reactions is also crucial. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or amines.
Substitution: The thiazole ring and carbamoyl group can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-{[5-(methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[5-(methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}propanoic acid involves its interaction with specific molecular targets. The thiazole ring and carbamoyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and benzothiazole, share some structural features.
Carbamoyl compounds: Urea and carbamates are examples of compounds with carbamoyl groups.
Propanoic acid derivatives: Compounds like ibuprofen and naproxen contain the propanoic acid moiety.
Uniqueness
What sets 3-{[5-(methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}propanoic acid apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and biological properties
Biological Activity
3-{[5-(methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}propanoic acid is a thiazole derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiazole ring and a carbamoyl group, suggesting possible interactions with biological systems that could lead to therapeutic applications.
Chemical Structure
The molecular formula of this compound is C11H14N2O6S2. Its structural features include:
- A thiazole ring, which is known for its role in various biological activities.
- A propanoic acid moiety that may influence its solubility and bioavailability.
Antioxidant Properties
Research indicates that compounds containing thiazole rings often exhibit antioxidant properties. For instance, derivatives of thiazoles have been shown to scavenge free radicals and reduce oxidative stress in various cell lines. The specific compound may exhibit similar properties, potentially offering protective effects against oxidative damage in cells.
Neuroprotective Effects
Thiazole derivatives have been explored for their neuroprotective capabilities. Studies suggest that certain compounds can mitigate neurotoxicity induced by oxidative stressors, such as hydrogen peroxide (H₂O₂). The neuroprotective activity may be attributed to the inhibition of lipid peroxidation and the modulation of inflammatory pathways.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor is noteworthy. Thiazole derivatives have been identified as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Inhibition of MAO can lead to increased levels of neurotransmitters like dopamine and serotonin, which are crucial for maintaining mood and cognitive function.
Case Studies
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Neuroprotection in SH-SY5Y Cells : A study demonstrated that thiazole derivatives effectively protected SH-SY5Y neuroblastoma cells from H₂O₂-induced apoptosis. The mechanism involved the reduction of reactive oxygen species (ROS) and the preservation of mitochondrial integrity.
Compound Concentration (µM) Cell Viability (%) Control - 100 Thiazole Derivative 50 85 - Anti-inflammatory Activity : Another investigation revealed that thiazole compounds could reduce inflammation markers in vitro by inhibiting NF-kB signaling pathways, suggesting potential applications in treating inflammatory conditions.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Absorption : High probability of human intestinal absorption.
- Blood-Brain Barrier Permeability : Moderate likelihood of penetrating the blood-brain barrier, making it a candidate for central nervous system (CNS) applications.
- Toxicity : Low acute toxicity as indicated by LD50 values in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
